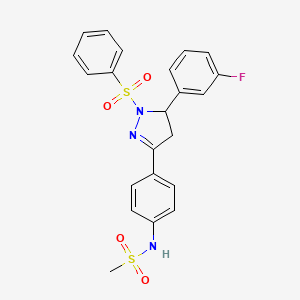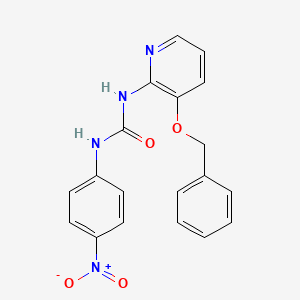
1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea, also known as NPPP, is an organic compound that has been studied extensively in the scientific community. It is a colorless solid that can be synthesized in a variety of ways, and its structure is composed of an amide group, a nitro group, and an aromatic ring. NPPP has been found to have a variety of applications in scientific research, including its use as an inhibitor of protein kinases and phosphatases, its ability to modulate signal transduction pathways, and its potential to be used as a drug delivery system.
Scientific Research Applications
Chemical Reactions and Properties
Nitrosation of ureas, including compounds structurally related to 1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea, has been explored to understand their chemical reactivity and potential in synthesizing various nitrosated products. For instance, Miyahara (1986) investigated the nitrosation of 1-phenyl-3-(pyridylmethyl)ureas to produce nitroso derivatives, examining their chemical and antitumor activities (Miyahara, 1986).
Material Science and Molecular Complexation
In the field of materials science, research on molecular complexation to design noncentrosymmetric structures for nonlinear optics highlighted the role of urea derivatives. Muthuraman et al. (2001) discussed how molecular complexes formed with urea derivatives exhibit significant second harmonic generation activity, a key property for nonlinear optical materials (Muthuraman et al., 2001).
Catalysis and Polymerization
N-aryl-N′-pyridyl ureas, including those with nitrophenyl groups, have been studied for their substituent effects on the thermal latent initiation of ring-opening polymerization of epoxides. Makiuchi et al. (2015) found that the electron-withdrawing nature of substituents on the aromatic ring influences the polymerization process, demonstrating the potential of these compounds in polymer science (Makiuchi et al., 2015).
Pharmacology and Biological Activity
In pharmacology, the interaction of urea derivatives with fluoride ions has been studied to understand the nature of urea-fluoride interactions, highlighting the potential for developing new therapeutic agents. Boiocchi et al. (2004) explored the formation of complexes between 1,3-bis(4-nitrophenyl)urea and various oxoanions, revealing insights into the hydrogen bonding and potential biological applications of these interactions (Boiocchi et al., 2004).
properties
IUPAC Name |
1-(4-nitrophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-19(21-15-8-10-16(11-9-15)23(25)26)22-18-17(7-4-12-20-18)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGIASYHZSVGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

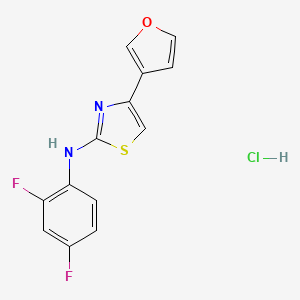
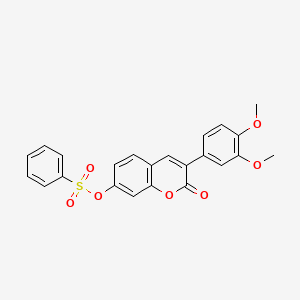
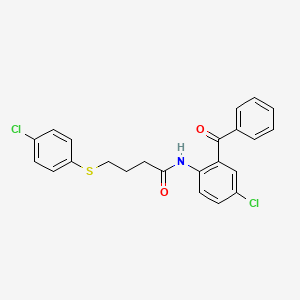

![2,2-dimethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B2830030.png)
![2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2830032.png)

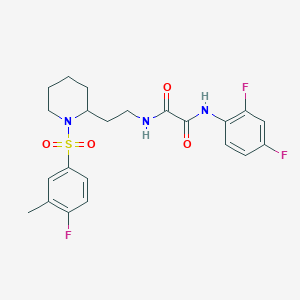
![2-(4-Fluorophenyl)sulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2830037.png)
![N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide](/img/structure/B2830039.png)
![N-(2-cyanoethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2830040.png)

![2-(4-chlorophenoxy)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2830044.png)
